molecular formula C15H13N3O2S B2891064 N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 953160-69-5

N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2891064
CAS No.: 953160-69-5
M. Wt: 299.35
InChI Key: LJLIIFTVWODENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer Agents : Derivatives of N-(4-methylpyridin-2-yl) acetamide, like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and evaluated for anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives exhibiting significant apoptosis induction Evren et al., 2019.

Corrosion Inhibition

  • Corrosion Inhibitors : Isoxazolidine and isoxazoline derivatives of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and oil mediums Yıldırım & Cetin, 2008.

Radiotracers in Medical Imaging

  • PET Tracers : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, which are structurally similar to N-(4-methylpyridin-2-yl) acetamide, have been synthesized for potential use as PET tracers in imaging certain enzymes Gao, Wang & Zheng, 2016.

Anti-Inflammatory Activity

  • Anti-Inflammatory Agents : Various derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity Sunder & Maleraju, 2013.

Antimicrobial Agents

  • Antimicrobial Activity : N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and tested for antimicrobial activity against various bacteria and fungi, demonstrating significant inhibitory effects Baviskar, Khadabadi & Deore, 2013.

Cancer Therapeutics

  • Lung Cancer Treatment : 1,3,4-Oxadiazole derivatives, similar in structure to N-(4-methylpyridin-2-yl) acetamide, have been synthesized and evaluated as inhibitors for a specific protein implicated in lung cancer, showing potential as therapeutic agents Panchal, Rajput & Patel, 2020.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-4-5-16-14(7-10)17-15(19)9-11-8-12(20-18-11)13-3-2-6-21-13/h2-8H,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLIIFTVWODENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.